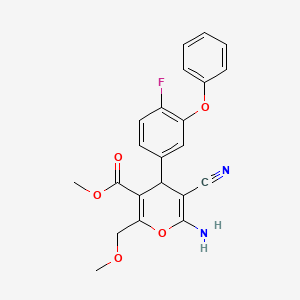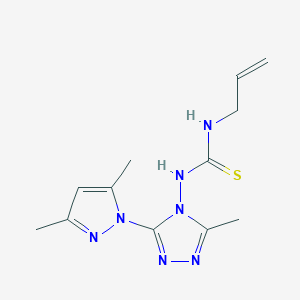![molecular formula C19H21NO5 B11604961 4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11604961.png)
4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(2-METHYLPROPYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoic acid moiety, and various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(2-METHYLPROPYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrole ring, the introduction of the methoxycarbonyl group, and the final coupling with the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(2-METHYLPROPYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(2-METHYLPROPYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical properties.
Mecanismo De Acción
The mechanism of action of 4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(2-METHYLPROPYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as signal transduction or metabolic pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(3Z)-4-(CARBOXYMETHYL)-5-METHYL-1-(2-METHYLPROPYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID
- 4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(2-ETHYLPROPYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID
Uniqueness
4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(2-METHYLPROPYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID is unique due to its specific substituents and the configuration of its pyrrole ring
Propiedades
Fórmula molecular |
C19H21NO5 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
4-[(Z)-[4-methoxycarbonyl-5-methyl-1-(2-methylpropyl)-2-oxopyrrol-3-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C19H21NO5/c1-11(2)10-20-12(3)16(19(24)25-4)15(17(20)21)9-13-5-7-14(8-6-13)18(22)23/h5-9,11H,10H2,1-4H3,(H,22,23)/b15-9- |
Clave InChI |
BVJMLDKUCLEGQT-DHDCSXOGSA-N |
SMILES isomérico |
CC1=C(/C(=C/C2=CC=C(C=C2)C(=O)O)/C(=O)N1CC(C)C)C(=O)OC |
SMILES canónico |
CC1=C(C(=CC2=CC=C(C=C2)C(=O)O)C(=O)N1CC(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11604880.png)
![6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604883.png)
![(3E)-6-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11604894.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11604909.png)
![5-butyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11604910.png)
![5-(3,4-dimethoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11604913.png)
![2-[(4-Methylbenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B11604919.png)
![6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11604928.png)

![3-(Heptylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11604944.png)
![6-benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11604947.png)
![6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604953.png)
![N'-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzene-1,4-diamine](/img/structure/B11604955.png)
